![molecular formula C20H22N6OS B11190003 6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol](/img/structure/B11190003.png)
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol
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Overview
Description
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol is a complex organic compound that features a pyrimidine core substituted with a sulfanyl group and a phenylpiperazine moiety
Preparation Methods
The synthesis of 6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol typically involves multiple steps. One common synthetic route includes the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . This intermediate can then be further reacted with various amines and hydrazine hydrate to form the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The sulfanyl group can be substituted with various nucleophiles, such as amines or hydrazines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
Table 1: Common Chemical Reactions
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts sulfanyl to sulfoxide or sulfone | Hydrogen peroxide |
Reduction | Reduces pyrimidine ring | Sodium borohydride |
Substitution | Substitutes sulfanyl with amines | Amines or hydrazines |
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may exhibit enzyme inhibition or receptor modulation , impacting various cellular processes.
Case Study: Enzyme Inhibition
Research indicates that compounds similar to 6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol can inhibit specific kinases involved in cancer progression. Preliminary studies suggest that this compound may also interfere with pathways related to inflammation.
Medicine
The therapeutic potential of this compound is under investigation for various diseases, including cancer and viral infections such as HIV and tuberculosis. Its unique structural features suggest it could act as an inhibitor or modulator of specific biological pathways.
Table 2: Potential Therapeutic Applications
Application Area | Target Disease | Mechanism of Action |
---|---|---|
Cancer | Various types | Kinase inhibition |
Infectious Diseases | HIV, Tuberculosis | Viral replication inhibition |
Industrial Applications
In industry, this compound can be utilized in the development of new materials with enhanced properties such as stability and reactivity. Its applications could extend to specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as 2-amino-4-hydroxy-6-methylpyrimidine and 6-methylisocytosine . Compared to these compounds, 6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol is unique due to its combination of a sulfanyl group and a phenylpiperazine moiety, which may confer distinct biological and chemical properties.
Biological Activity
The compound 6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N4OS. It contains a pyrimidine core substituted with a phenylpiperazine moiety and a sulfanyl group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including antimicrobial, anticancer, and neuropharmacological effects. The following sections detail specific findings related to the biological activity of the compound .
Antimicrobial Activity
Several studies have reported antimicrobial properties for compounds containing pyrimidine and piperazine derivatives. For instance, a study on thiazole-piperazine derivatives showed moderate to good antimicrobial activity against various bacterial strains . While specific data on the compound's antimicrobial efficacy is limited, its structural similarities suggest potential effectiveness.
Anticancer Potential
The anticancer activity of pyrimidine derivatives has been well-documented. Research indicates that compounds targeting specific pathways such as PI3K and PKC can inhibit cancer cell proliferation . The presence of the piperazine moiety may enhance binding affinity to these targets, suggesting a possible mechanism for anticancer activity.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological activities. Studies have shown that modifications in piperazine structures can lead to varying degrees of serotonin receptor modulation, which may influence mood and anxiety levels . The compound's potential as an anxiolytic or antidepressant warrants further investigation.
Case Studies
- Synthesis and Testing : A recent study synthesized various piperazine derivatives and tested their biological activities. Compounds with similar substitutions to those found in our target compound exhibited significant antimicrobial and anticancer properties .
- In Silico Studies : Computational modeling has indicated that certain structural features of pyrimidine derivatives can enhance binding to key enzymatic targets involved in cancer progression. This suggests that our compound might also exhibit similar binding characteristics .
The proposed mechanisms through which This compound may exert its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in cell signaling pathways critical for cancer cell survival.
- Antimicrobial Action : The sulfanyl group may play a role in disrupting bacterial cell walls or inhibiting essential metabolic pathways.
Data Summary Table
Properties
Molecular Formula |
C20H22N6OS |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H22N6OS/c1-15-7-8-21-20(22-15)28-14-16-13-18(27)24-19(23-16)26-11-9-25(10-12-26)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,23,24,27) |
InChI Key |
XTIVUJODDKMABL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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